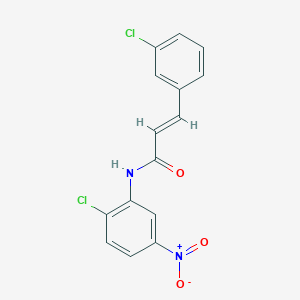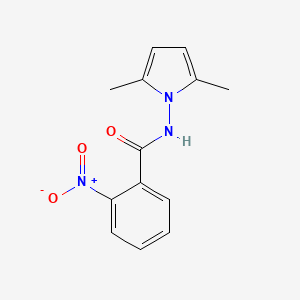
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has found widespread use in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide inhibits PKC by binding to its regulatory domain, which prevents it from interacting with other proteins and substrates. This leads to a reduction in PKC activity and downstream signaling pathways. The exact mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC is not fully understood, but it is believed to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the proliferation of cancer cells, inhibit the release of inflammatory cytokines, and decrease the formation of blood clots. Additionally, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high potency and specificity for PKC inhibition. This allows for precise control over PKC activity and downstream signaling pathways. However, one limitation is that N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have off-target effects on other enzymes and signaling pathways. As such, it is important to use N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in conjunction with other tools and techniques to confirm its specific effects.
Future Directions
There are several future directions for research involving N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC and its off-target effects. Finally, there is potential for the development of new N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide derivatives with improved potency and specificity for PKC inhibition.
Synthesis Methods
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 3-chlorocinnamic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. This synthesis method has been well-established and is commonly used in the laboratory.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular signaling pathways. As such, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been used to study the role of PKC in cancer, inflammation, and other diseases.
properties
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-14-9-12(19(21)22)5-6-13(14)17/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAWNBNGRWNAV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)

![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
